6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine” can be inferred from its name and general knowledge of chemical structures. It contains a purine ring, which is a heterocyclic aromatic organic compound, with a sulfanyl group attached to the 6-position and a 3-methylphenylmethyl group also attached via the sulfur atom .Scientific Research Applications
6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purineanylmethylpurine has been used in a variety of scientific research applications. It has been utilized in studies of DNA repair, gene expression, and cell cycle regulation. It has also been used to investigate the effects of oxidative stress on cells and to study the mechanisms of drug action. In addition, it has been used to investigate the role of purines in the regulation of cell metabolism and to study the role of purines in the regulation of gene expression.
Mechanism of Action
Target of Action
The primary target of 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine is the enzyme human phosphodiesterase 10 . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
This compound interacts with its target, human phosphodiesterase 10, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of cyclic nucleotides within the cell .
Biochemical Pathways
The compound affects the purine metabolism pathway . Under conditions of high purine demand, the de novo purine biosynthetic enzymes cluster near mitochondria and microtubules to form a multi-enzyme complex known as the purinosome . The inhibition of human phosphodiesterase 10 by this compound can disrupt this process, affecting the synthesis of purine nucleotides .
Pharmacokinetics
The compound’s molecular weight (2423 g/mol) and logP value (281250) suggest that it may have good bioavailability . The compound’s boiling point is 402°C at 760 mmHg, indicating its stability under physiological conditions .
Result of Action
The inhibition of human phosphodiesterase 10 by this compound leads to an increase in the concentration of cyclic nucleotides within the cell . This can affect various cellular processes, including signal transduction and gene expression .
Advantages and Limitations for Lab Experiments
6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purineanylmethylpurine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available and can be synthesized in the laboratory. It is also relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is also not very stable in the presence of light or heat.
Future Directions
There are a variety of potential future directions for research on 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purineanylmethylpurine. One area of research could focus on the development of new synthesis methods for the compound. Additionally, further research could be conducted to investigate the mechanism of action of the compound and to identify new biochemical and physiological effects. Additionally, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its use as an anti-inflammatory, anti-oxidant, or anti-tumor agent. Finally, additional research could be conducted to investigate the potential interactions of the compound with other drugs and to determine its potential toxicity.
Synthesis Methods
6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purineanylmethylpurine can be synthesized from 3-methylphenylacetic acid, which can be obtained from the hydrolysis of 3-methylphenylacetamide. The reaction involves the conversion of the carboxylic acid to the corresponding acyl chloride with thionyl chloride or phosphorus trichloride. The acyl chloride is then reacted with hydrazine to form the hydrazone, which is then reacted with ethyl chloroformate to form the ethyl ester of 3-methylsulfanylmethylpurine. The ester can be hydrolyzed to obtain the desired compound.
properties
IUPAC Name |
6-[(3-methylphenyl)methylsulfanyl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-9-3-2-4-10(5-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVBAQUTZZPTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332946 |
Source
|
Record name | 6-[(3-methylphenyl)methylsulfanyl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
537667-64-4 |
Source
|
Record name | 6-[(3-methylphenyl)methylsulfanyl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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